molecular formula C23H34N2O9 B2625463 2-(4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-1-morpholinoethanone oxalate CAS No. 1396810-90-4

2-(4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-1-morpholinoethanone oxalate

Cat. No.: B2625463
CAS No.: 1396810-90-4
M. Wt: 482.53
InChI Key: WADBIQDJWZYXGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-1-morpholinoethanone oxalate is a useful research compound. Its molecular formula is C23H34N2O9 and its molecular weight is 482.53. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photocatalytic Degradation of Pollutants

The compound's structural components, specifically morpholine and dimethoxybenzyl groups, are integral in the photocatalytic degradation of various pollutants in water. The intermediate products and mechanisms involved in these processes have been studied, enhancing the understanding of photocatalytic pathways and the complexity of such degradations (Pichat, 1997).

Sorption of Herbicides

Components similar to the structure of 2-(4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-1-morpholinoethanone oxalate have been reviewed for their role in the sorption of herbicides like 2,4-D to various mediums, such as soil and minerals. This understanding aids in comprehending the environmental behavior and fate of such herbicides (Werner, Garratt, & Pigott, 2012).

Photosensitive Protecting Groups in Synthetic Chemistry

The dimethoxybenzyl group, a part of the compound's structure, is acknowledged for its role in photosensitive protecting groups, a domain crucial in synthetic chemistry. The potential and future prospects of such groups have been extensively reviewed, indicating the compound's significance in the field (Amit, Zehavi, & Patchornik, 1974).

Treatment of Organic Pollutants

Morpholine, a significant part of the compound, plays a vital role in the enzymatic treatment and degradation of organic pollutants. The presence of morpholine enhances the efficiency and range of substrate degradation, indicating its potential in wastewater treatment and pollution control (Husain & Husain, 2007).

Properties

IUPAC Name

2-[4-[(3,5-dimethoxyphenyl)methoxymethyl]piperidin-1-yl]-1-morpholin-4-ylethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O5.C2H2O4/c1-25-19-11-18(12-20(13-19)26-2)16-28-15-17-3-5-22(6-4-17)14-21(24)23-7-9-27-10-8-23;3-1(4)2(5)6/h11-13,17H,3-10,14-16H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WADBIQDJWZYXGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)COCC2CCN(CC2)CC(=O)N3CCOCC3)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N2O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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